3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride 3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812846
InChI: InChI=1S/C9H14N2.2ClH/c1-8-4-6-11-7-9(8)3-2-5-10;;/h4,6-7H,2-3,5,10H2,1H3;2*1H
SMILES: CC1=C(C=NC=C1)CCCN.Cl.Cl
Molecular Formula: C9H16Cl2N2
Molecular Weight: 223.14 g/mol

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13812846

Molecular Formula: C9H16Cl2N2

Molecular Weight: 223.14 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methylpyridin-3-YL)propan-1-amine dihydrochloride -

Specification

Molecular Formula C9H16Cl2N2
Molecular Weight 223.14 g/mol
IUPAC Name 3-(4-methylpyridin-3-yl)propan-1-amine;dihydrochloride
Standard InChI InChI=1S/C9H14N2.2ClH/c1-8-4-6-11-7-9(8)3-2-5-10;;/h4,6-7H,2-3,5,10H2,1H3;2*1H
Standard InChI Key QHYOMFYEUURQDI-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1)CCCN.Cl.Cl
Canonical SMILES CC1=C(C=NC=C1)CCCN.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-(4-Methylpyridin-3-yl)propan-1-amine dihydrochloride has the molecular formula C₉H₁₆Cl₂N₂ and a molecular weight of 223.15 g/mol . Its IUPAC name, 3-(4-methylpyridin-3-yl)propan-1-amine dihydrochloride, reflects its structure: a three-carbon aliphatic chain (propan-1-amine) linked to a 4-methylpyridine ring at the third position, with two hydrochloride counterions. The canonical SMILES representation, CC1=C(C=NC=C1)CCCN.Cl.Cl, confirms the connectivity and protonation state.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number2116435-29-9
Molecular FormulaC₉H₁₆Cl₂N₂
Molecular Weight223.15 g/mol
Purity≥98%
SMILESCC1=C(C=NC=C1)CCCN.Cl.Cl
InChI KeyQHYOMFYEUURQDI-UHFFFAOYSA-N

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis typically involves a two-step process:

  • Condensation: 4-Methylpyridine-3-carbaldehyde reacts with propan-1-amine in the presence of a reducing agent (e.g., sodium borohydride) to form 3-(4-methylpyridin-3-yl)propan-1-amine.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Table 2: Optimized Reaction Conditions

ParameterConditionYield
SolventMethanol/Water (4:1)85–90%
Temperature0–5°C (Step 1); RT (Step 2)
Reaction Time6–8 hours (Step 1); 2 hours (Step 2)

Industrial Production

Continuous flow reactors are employed for scalability, enhancing yield (≥95%) and reducing byproducts. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving ≥98% purity .

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is freely soluble in water (>100 mg/mL at 25°C) due to its ionic nature but shows limited solubility in nonpolar solvents (e.g., logP ≈ -1.2). Its hydrochloride form enhances stability, with a decomposition temperature of 248°C .

Applications in Pharmaceutical Research

Building Block for Drug Candidates

The compound serves as a precursor for:

  • Anticancer Agents: Pyridine derivatives inhibit ornithine decarboxylase (ODC), a target in polyamine biosynthesis . For example, compound 11 in recent studies showed 10-fold higher ODC inhibition than α-difluoromethylornithine (DFMO) .

  • Antimicrobials: Structural analogs exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Case Study: ODC Inhibitor Development

In a 2025 study, 3-(4-methylpyridin-3-yl)propan-1-amine derivatives formed covalent adducts with pyridoxal phosphate (PLP) in ODC’s active site, reducing cellular polyamine levels by 60–70% . X-ray crystallography confirmed binding to Tyr³⁸⁹ and Asp³³² residues, mimicking DFMO’s mechanism but with enhanced potency .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

While direct data on 3-(4-methylpyridin-3-yl)propan-1-amine dihydrochloride are sparse, its structural analogs demonstrate:

  • IC₅₀ for ODC: 1.2 µM (vs. DFMO’s 15 µM) .

  • Selectivity: 50-fold preference over related decarboxylases .

Receptor Interactions

Molecular docking simulations suggest affinity for serotonin receptors (5-HT₂A) and histamine H₃ receptors, though in vitro validation is pending .

Comparison with Structural Analogs

Table 3: Key Analogues and Their Properties

CompoundMolecular FormulaMW (g/mol)Key Difference
3-(Pyridin-4-yl)propan-1-amineC₈H₁₂N₂136.19Lacks methyl group; lower solubility
3-(4-Methylpiperazin-1-yl)propan-1-amineC₈H₂₀ClN₃193.72Piperazine ring; enhanced basicity

Future Research Directions

  • In Vivo Toxicology: Assess chronic toxicity in rodent models.

  • Drug Delivery Optimization: Develop liposomal formulations to enhance bioavailability.

  • Target Expansion: Explore activity against viral polymerases and neuroinflammatory targets .

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